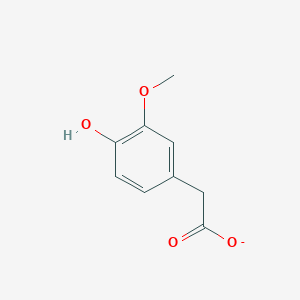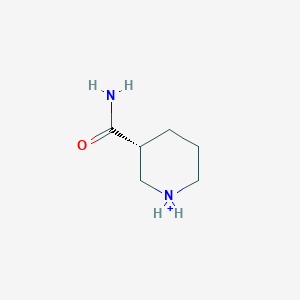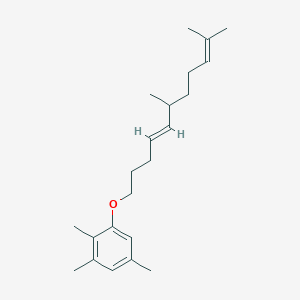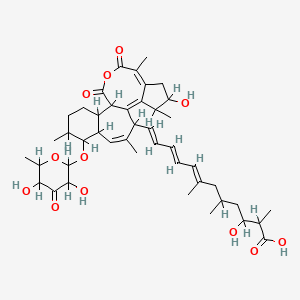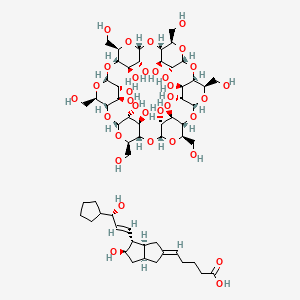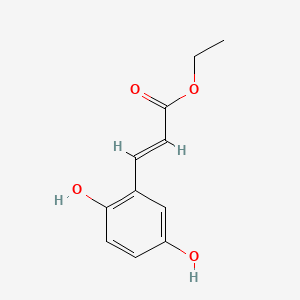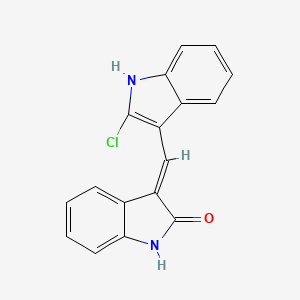
Cdk1 inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one is a member of indoles.
Aplicaciones Científicas De Investigación
Role in Cell Cycle Regulation and Cancer Therapy
CDK1 in Radiotherapy Sensitization : CDK1 inhibition can sensitize both tumor and normal cells to radiation, affecting their viability in a cell cycle-dependent manner. This finding is critical for understanding the therapeutic potential and risks of targeting CDK1 in cancer treatment (Prevo et al., 2018).
Impact on DNA Damage Sensitivity : Inhibiting CDK1 can paradoxically induce resistance to DNA damage in certain conditions. The mechanism behind varying DNA damage sensitivities due to CDK1 inhibition is a complex interplay between cell cycle control and DNA repair pathways (Sunada et al., 2021).
Identification of CDK1 Substrates in Mitosis : A quantitative phosphoproteomics analysis identified numerous CDK1 substrates, significantly expanding our understanding of CDK1-dependent signaling pathways in mitosis (Petrone et al., 2016).
Structural and Functional Characteristics
Structural Insights into CDK1 : Crystal structures of CDK1 complexes have revealed both conserved and unique features essential for cell cycle progression, offering insights for the development of selective CDK1 inhibitors (Brown et al., 2015).
CDK1 in Cell Cycle Inhibitor Efficacy : The formation of tight tumor clusters can affect the efficacy of CDK1 inhibitors, suggesting the importance of physical and physiological parameters in the growth of cancer cell populations (Kim et al., 2014).
Therapeutic Implications
CDK1 in Nascent DNA Synthesis and Cancer Resistance : CDK1 promotes nascent DNA synthesis and may induce resistance in cancer cells to DNA-damaging therapeutic agents. This suggests that targeting CDK1 could enhance the efficacy of certain chemotherapeutics (Liao et al., 2017).
CDK1 Inhibitors in Apoptosis Induction : Selective CDK1 inhibitors, like BA-j, can induce apoptosis in cancer cells by regulating reactive oxygen species, offering a novel approach for cancer therapy (Zhang et al., 2015).
CHK1-Dependent Mechanisms and Antitumor Effects : Inhibitors like LY2606368 act on CHK1, a key player in DNA damage response, leading to replication catastrophe and significant tumor growth inhibition. This highlights the potential of CDK1-related pathways in cancer treatment (King et al., 2015).
Propiedades
Fórmula molecular |
C17H11ClN2O |
|---|---|
Peso molecular |
294.7 g/mol |
Nombre IUPAC |
(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+ |
Clave InChI |
QJKBRWSJWQVKLY-UKTHLTGXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C\C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




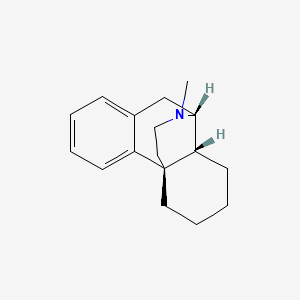

![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)
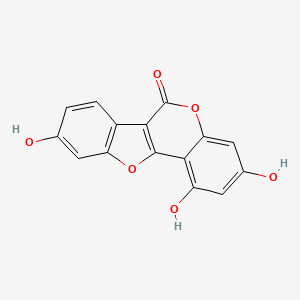
![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
